3-(Adamantan-1-ylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. The presence of the adamantane moiety, a bulky and rigid structure, imparts unique physicochemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of adamantan-1-ylmethylamine with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium hydride, alkyl halides; reactions are performed in aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated adamantane derivatives.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazolidinone ring interacts with active sites of enzymes, inhibiting their activity. This dual action makes the compound effective in disrupting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(ADAMANTAN-1-YL)-4-METHYL-5-{[(4-NITROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE: Shares the adamantane moiety but differs in the heterocyclic ring structure and substituents.
1-(ADAMANTAN-1-YL)-3-(3,4-DICHLOROPHENYL)UREA: Similar in terms of the adamantane and dichlorophenyl groups but contains a urea linkage instead of a thiazolidinone ring.
Uniqueness
The uniqueness of 3-[(ADAMANTAN-1-YL)METHYL]-2-(3,4-DICHLOROPHENYL)-1,3-THIAZOLIDIN-4-ONE lies in its combination of the adamantane moiety with the thiazolidinone ring, which imparts distinct physicochemical properties and biological activities not observed in other similar compounds .
Properties
Molecular Formula |
C20H23Cl2NOS |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(1-adamantylmethyl)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23Cl2NOS/c21-16-2-1-15(6-17(16)22)19-23(18(24)10-25-19)11-20-7-12-3-13(8-20)5-14(4-12)9-20/h1-2,6,12-14,19H,3-5,7-11H2 |
InChI Key |
ZTMYAIXIZRSNCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C(SCC4=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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